molecular formula C12H15NO4 B13531713 2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid

2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid

Cat. No.: B13531713
M. Wt: 237.25 g/mol
InChI Key: KSDMCLVSYMVSEA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-methyl-2-nitrobenzene, followed by a Friedel-Crafts alkylation to introduce the propanoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-(5-methyl-2-aminophenyl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanol.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: Lacks the aromatic nitro group, making it less reactive in certain chemical reactions.

    5-Methyl-2-nitrobenzoic acid: Contains a similar aromatic nitro group but lacks the aliphatic propanoic acid moiety.

Uniqueness

2,2-Dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8-4-5-10(13(16)17)9(6-8)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

KSDMCLVSYMVSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(C)(C)C(=O)O

Origin of Product

United States

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